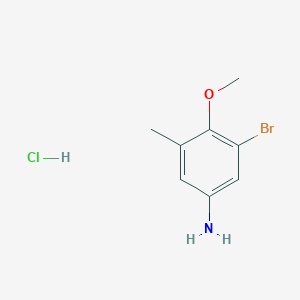

3-Bromo-4-methoxy-5-methylaniline;hydrochloride

Descripción

3-Bromo-4-methoxy-5-methylaniline hydrochloride is a halogenated aromatic amine derivative with the molecular formula C₉H₁₁BrClNO. This compound features a substituted aniline core modified with bromo (-Br), methoxy (-OCH₃), and methyl (-CH₃) groups at the 3-, 4-, and 5-positions, respectively. The hydrochloride salt form enhances its solubility in polar solvents, a common strategy for improving bioavailability in pharmaceutical applications.

Structural determination of such small molecules often employs X-ray crystallography, with tools like the SHELX program suite (specifically SHELXL) being widely used for refinement and validation of crystallographic data . This method ensures precise characterization of substituent positions and molecular geometry, critical for understanding reactivity and interactions.

Propiedades

IUPAC Name |

3-bromo-4-methoxy-5-methylaniline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO.ClH/c1-5-3-6(10)4-7(9)8(5)11-2;/h3-4H,10H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLSIOZTUFWDWDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC)Br)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215205-12-1 | |

| Record name | Benzenamine, 3-bromo-4-methoxy-5-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1215205-12-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Métodos De Preparación

The synthesis of 3-Bromo-4-methoxy-5-methylaniline;hydrochloride involves several steps. One common method includes the bromination of 4-methoxy-5-methylaniline, followed by the formation of the hydrochloride salt. The reaction conditions often involve the use of bromine and hydrochloric acid under controlled temperatures . Industrial production methods may vary, but they generally follow similar synthetic routes to ensure high purity and yield.

Análisis De Reacciones Químicas

3-Bromo-4-methoxy-5-methylaniline;hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products.

Coupling Reactions: It is often used in Suzuki–Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts.

Common reagents used in these reactions include bromine, hydrochloric acid, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

3-Bromo-4-methoxy-5-methylaniline;hydrochloride is utilized in various scientific research fields:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It serves as a precursor in the production of pharmaceuticals and other fine chemicals.

Mecanismo De Acción

The mechanism of action of 3-Bromo-4-methoxy-5-methylaniline;hydrochloride involves its interaction with specific molecular targets. The bromine and methoxy groups play crucial roles in its reactivity and binding affinity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The comparison focuses on structurally related hydrochlorides and analogous pharmacological compounds, emphasizing physicochemical properties, analytical methodologies, and stability profiles.

Structural Analogues

- Pararosaniline Hydrochloride : A triphenylmethane dye hydrochloride. Unlike 3-bromo-4-methoxy-5-methylaniline, pararosaniline lacks halogenation but shares the hydrochloride salt’s solubility advantages. Validation methods for its quantification (e.g., chromatographic precision and recovery rates) (Table 5, ) are transferable to analyzing the target compound.

- Clindamycin Hydrochloride : An antibiotic hydrochloride with distinct functional groups but comparable salt stability. FTIR spectra (Fig. 6, ) and thermal analysis protocols used for clindamycin could apply to confirm the integrity of the target compound’s hydrochloride moiety.

Physicochemical and Analytical Comparisons

- Solubility and Dissolution : Famotidine hydrochloride, a gastroretentive drug, undergoes dissolution kinetic studies (Table 4, ). Similar zero-order or Higuchi model analyses could predict the release profile of 3-bromo-4-methoxy-5-methylaniline hydrochloride in formulation studies.

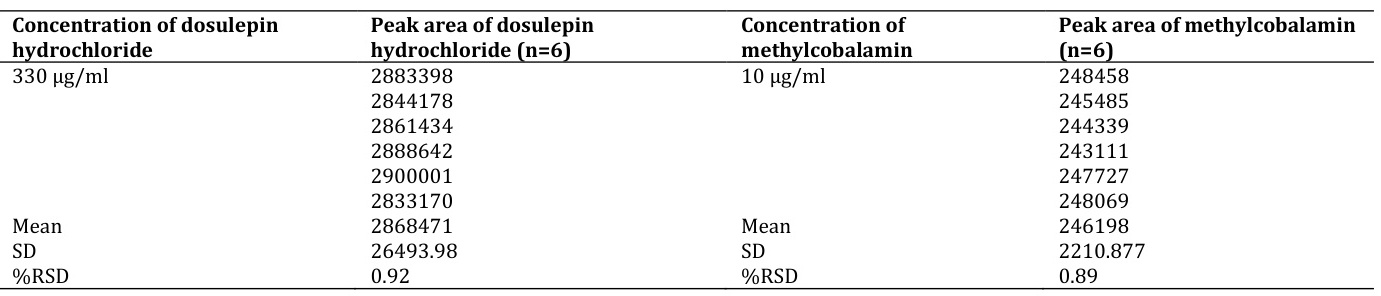

- Stability Testing : Amitriptyline hydrochloride’s solution stability data (Table 8, ) and dosulepin hydrochloride’s repeatability metrics (Table 3, ) highlight standard protocols (e.g., RP-HPLC) for assessing hydrolytic or oxidative degradation in hydrochloride salts. These methods are relevant for evaluating the target compound’s shelf-life.

- Analytical Validation : Ondansetron hydrochloride mouth-dissolving tablets employ thickness, diameter, and wetting time measurements (Tables 6 and 8, ). While these parameters are formulation-specific, they underscore the importance of rigorous physical testing for hydrochloride-containing dosage forms.

Data Tables for Comparative Analysis

Key Research Findings and Methodological Insights

- Crystallography : SHELX-based refinement ensures accurate structural resolution, critical for confirming substituent positions in halogenated anilines .

- Degradation Pathways : Hydrochlorides like amitriptyline and clindamycin show susceptibility to hydrolysis under extreme pH, suggesting similar stability studies for the target compound .

- Formulation Challenges : Wetting time and dissolution kinetics (e.g., ondansetron HCl ) indicate that particle size and salt form optimization are essential for bioavailability.

Actividad Biológica

3-Bromo-4-methoxy-5-methylaniline hydrochloride is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article presents an overview of its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

- Chemical Formula : C₇H₈BrClN₃O

- Molecular Weight : 215.50 g/mol

- CAS Number : 1215205-12-1

The biological activity of 3-Bromo-4-methoxy-5-methylaniline hydrochloride is largely attributed to its ability to interact with various cellular targets, including enzymes and receptors. Its mechanisms include:

- Enzyme Inhibition : The compound acts as a substrate for specific enzymes, facilitating biochemical transformations. For instance, it has been noted for its role in synthesizing inhibitors for anaplastic lymphoma kinase (ALK) and Rho kinase, which are critical in cancer pathways.

- Cell Signaling Modulation : Research indicates that this compound can influence cell signaling pathways and gene expression, impacting cellular metabolism and growth. Studies have shown that it can disrupt microtubule dynamics, leading to cell cycle arrest in cancer cells .

Biological Activities

The biological activities of 3-Bromo-4-methoxy-5-methylaniline hydrochloride encompass a range of effects:

- Anticancer Activity :

-

Antioxidant Properties :

- The compound may exhibit antioxidant effects, helping to mitigate oxidative stress in cellular models. This is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a critical role.

-

Anti-inflammatory Effects :

- Preliminary studies suggest that derivatives of this compound could modulate inflammatory pathways, potentially providing therapeutic benefits in inflammatory diseases.

Data Table: Summary of Biological Activities

| Biological Activity | Description | Reference |

|---|---|---|

| Anticancer | Cytotoxicity against HeLa and MCF7 cell lines | |

| Antioxidant | Mitigates oxidative stress | |

| Anti-inflammatory | Modulates inflammatory pathways |

Case Studies

-

Cytotoxicity Study :

A study evaluated the effects of various substituted anilines on cancer cell lines, revealing that compounds with bromo and methoxy substituents exhibited enhanced cytotoxic effects due to their ability to inhibit microtubule polymerization . -

Oxidative Stress Model :

In a model of hydrogen peroxide-induced oxidative stress in HaCaT keratinocytes, compounds related to 3-Bromo-4-methoxy-5-methylaniline demonstrated protective effects by increasing the expression of antioxidant enzymes like TrxR1 and HO-1 .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.